5-(3-Chloro-propyl)-1,3-dihydro-indol-2-one
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Overview
Description
5-(3-Chloropropyl)-1H-indol-2-ol, AldrichCPR is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely used in organic chemistry due to their diverse biological activities and applications in pharmaceuticals, agrochemicals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-1H-indol-2-ol typically involves the reaction of indole derivatives with chloropropyl reagents. One common method is the alkylation of indole with 3-chloropropanol under basic conditions. The reaction can be carried out using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 5-(3-Chloropropyl)-1H-indol-2-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropyl)-1H-indol-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloropropyl group or to modify the indole ring.
Substitution: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxaldehyde, while substitution with amines can produce 5-(3-aminopropyl)-1H-indol-2-ol.
Scientific Research Applications
5-(3-Chloropropyl)-1H-indol-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound can be used in studies related to indole-based signaling pathways and enzyme interactions.
Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-(3-Chloropropyl)-1H-indol-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The indole ring can participate in π-π interactions and hydrogen bonding, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromopropyl)-1H-indol-2-ol: Similar structure but with a bromine atom instead of chlorine.
5-(3-Methylpropyl)-1H-indol-2-ol: Contains a methyl group instead of a halogen.
5-(3-Hydroxypropyl)-1H-indol-2-ol: Features a hydroxyl group in place of the halogen.
Uniqueness
5-(3-Chloropropyl)-1H-indol-2-ol is unique due to the presence of the chloropropyl group, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the chloropropyl group can enhance the compound’s pharmacological properties, making it a valuable intermediate in drug discovery.
Properties
Molecular Formula |
C11H12ClNO |
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Molecular Weight |
209.67 g/mol |
IUPAC Name |
5-(3-chloropropyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H12ClNO/c12-5-1-2-8-3-4-10-9(6-8)7-11(14)13-10/h3-4,6H,1-2,5,7H2,(H,13,14) |
InChI Key |
HESAUDVOEDNIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)CCCCl)NC1=O |
Origin of Product |
United States |
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